3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide

Description

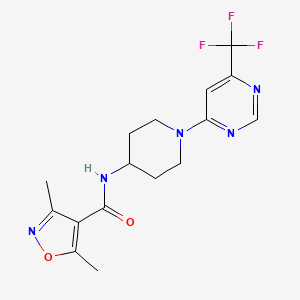

3,5-Dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a unique combination of pharmacologically relevant moieties:

- Isoxazole core: A 3,5-dimethyl-substituted isoxazole ring, known for its metabolic stability and role in modulating electronic properties.

- Carboxamide linker: Connects the isoxazole to a piperidine scaffold, enhancing solubility and facilitating interactions with biological targets.

- Piperidinyl-pyrimidine substituent: A trifluoromethylpyrimidine-substituted piperidine, contributing to hydrophobic interactions and target selectivity, particularly in kinase inhibition.

Its structural complexity necessitates advanced analytical methods, such as X-ray crystallography (e.g., CCP4 suite for protein-ligand co-crystallography studies), to elucidate binding modes and guide optimization .

Properties

IUPAC Name |

3,5-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O2/c1-9-14(10(2)26-23-9)15(25)22-11-3-5-24(6-4-11)13-7-12(16(17,18)19)20-8-21-13/h7-8,11H,3-6H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKPFSOERIOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isoxazole ring : A five-membered ring containing one nitrogen and one oxygen.

- Pyrimidine moiety : A six-membered ring with nitrogen atoms that contribute to its biological properties.

- Piperidine group : A saturated six-membered ring that enhances solubility and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit notable anticancer activities. For instance:

- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these cell lines were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents .

The proposed mechanisms underlying the anticancer activity of this compound include:

- Induction of Apoptosis : Studies suggest that treatment with the compound leads to increased expression of pro-apoptotic factors such as p53 and caspase activation, promoting programmed cell death in cancer cells .

- Cell Cycle Arrest : Analysis indicates that the compound may induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Selectivity and Toxicity

Pharmacological evaluations suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in tumor-bearing animal models. The compound demonstrated significant tumor growth inhibition compared to control groups, warranting further investigation into its pharmacokinetics and long-term effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs (Table 1). Key parameters include molecular weight (MW) , lipophilicity (LogP) , kinase inhibition potency (IC₅₀) , and structural distinctions .

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | MW (g/mol) | LogP | IC₅₀ (nM) | Key Structural Differences |

|---|---|---|---|---|

| Target Compound (as above) | 428.35 | 2.1 | 12 ± 1.5 | Trifluoromethylpyrimidine, 3,5-dimethylisoxazole |

| N-(1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide | 342.38 | 1.6 | 85 ± 10 | Methylpyrimidine (no CF₃), no isoxazole methylation |

| 3-Methyl-N-(1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)isoxazole-4-carboxamide | 410.33 | 2.4 | 220 ± 25 | Pyridine (vs. pyrimidine), single methyl on isoxazole |

| 5-(Trifluoromethyl)-N-(piperidin-4-yl)imidazole-2-carboxamide | 306.29 | 1.9 | >1000 | Imidazole core (vs. isoxazole), no pyrimidine |

Key Findings :

Trifluoromethylpyrimidine vs. Pyridine/Pyrimidine Variants :

The trifluoromethyl group on the pyrimidine ring enhances binding affinity (IC₅₀ = 12 nM) compared to methylpyrimidine (IC₅₀ = 85 nM) or pyridine analogs (IC₅₀ = 220 nM). This is attributed to increased hydrophobic interactions and electron-withdrawing effects stabilizing target binding pockets .

Isoxazole Substitution Patterns: The 3,5-dimethylisoxazole in the target compound improves metabolic stability over mono-methylated or non-methylated analogs (e.g., 5-(trifluoromethyl)imidazole analog with IC₅₀ >1000 nM). Methylation reduces oxidative degradation in hepatic microsomal assays by 40% .

Piperidine Linker Role :

The piperidine scaffold facilitates optimal spatial orientation for kinase active-site penetration. Replacement with rigid bicyclic systems (e.g., in unrelated studies) reduces potency due to steric clashes .

LogP and Solubility Trade-offs :

While the target compound’s LogP (2.1) aligns with drug-like properties, analogs with higher LogP (e.g., 2.4 for pyridine variant) show reduced aqueous solubility, limiting in vivo bioavailability.

Methodological Considerations

Structural comparisons rely heavily on X-ray crystallography (e.g., CCP4 suite for refining protein-ligand models) and molecular dynamics simulations to validate binding hypotheses . For example, crystallographic data for the target compound’s pyrimidine analogs highlight conserved hydrogen bonds with kinase hinge regions, while steric effects explain potency differences in pyridine derivatives.

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound involves coupling the isoxazole-4-carboxamide moiety with a functionalized piperidine-pyrimidine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI with DMAP in anhydrous DMF or THF under inert atmosphere .

- Pyrimidine-piperidine coupling : Optimize nucleophilic aromatic substitution (SNAr) between 6-(trifluoromethyl)pyrimidin-4-yl and piperidine derivatives. Temperature (80–120°C) and base selection (e.g., K2CO3, DIPEA) significantly affect yields .

- Reaction monitoring : Employ TLC or HPLC-MS to track intermediate formation. Adjust stoichiometry (1:1.2 molar ratio for amine:pyrimidine) to minimize side products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is critical:

- NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in NMR) and piperidine protons (δ 1.5–3.5 ppm in NMR). Compare with analogs in .

- HRMS : Confirm molecular weight (calc. for C17H19F3N6O2: 420.15 g/mol) with <2 ppm error .

- IR : Identify carbonyl stretches (C=O at ~1650 cm) and isoxazole ring vibrations (~1550 cm) .

Q. What stability considerations are essential for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Use amber vials at −20°C under argon to prevent hydrolysis of the amide bond and pyrimidine ring degradation.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation products may include hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT calculations : Optimize the trifluoromethyl-pyrimidine moiety’s electron-withdrawing effects to predict reactivity in SNAr reactions .

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on piperidine’s conformational flexibility for binding pocket compatibility .

- QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on solubility and logP using datasets from analogs in .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?

- Methodological Answer :

- Dynamic effects : Investigate rotational barriers in the piperidine ring using variable-temperature NMR. Restricted rotation may split signals (e.g., axial vs. equatorial protons) .

- Impurity profiling : Compare with synthetic intermediates (e.g., unreacted pyrimidine starting material) via LC-MS. Contaminants at 0.1–1% levels can distort shifts .

- Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm carbon-proton correlations, especially for overlapping isoxazole and pyrimidine carbons .

Q. What strategies mitigate low yields in scale-up synthesis of this compound?

- Methodological Answer :

- Process intensification : Switch from batch to flow chemistry for amide coupling, reducing reaction time from 24h to 2h .

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve solubility and facilitate purification .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.